molecular formula C17H19N3O3 B2514055 2-(4-(3-(2-Phenoxyethyl)ureido)phenyl)acetamide CAS No. 1396858-08-4

2-(4-(3-(2-Phenoxyethyl)ureido)phenyl)acetamide

Cat. No. B2514055
CAS RN: 1396858-08-4
M. Wt: 313.357
InChI Key: MHNYFKQWEHJFFJ-UHFFFAOYSA-N
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Description

2-(4-(3-(2-Phenoxyethyl)ureido)phenyl)acetamide is a chemical compound that has been extensively researched due to its potential applications in various fields. This compound is also known as Phenylbutazone, which is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, fever, and inflammation. However,

Scientific Research Applications

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research indicates that derivatives of phenoxy acetamide, similar in structure to 2-(4-(3-(2-Phenoxyethyl)ureido)phenyl)acetamide, exhibit significant anticancer, anti-inflammatory, and analgesic properties. For instance, a study by Rani et al. (2014) developed novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, showing that compounds with halogens on the aromatic ring favor anticancer and anti-inflammatory activity. Among them, a specific compound demonstrated promising results as a potential therapeutic agent due to its significant activities across these domains (Rani, Pal, Hegde, & Hashim, 2014).

Pharmacological Properties

The ureido-acetamide family, to which our compound of interest is related, has been explored for its pharmacological properties, particularly as non-peptide cholecystokinin-B (CCKB) receptor antagonists. A study highlighted the nanomolar affinity of three ureido-acetamide compounds for CCKB receptors, with selectivity factors expressing significant preference for CCKB over CCKA receptors. These compounds have been identified as potent antagonists for specific neuronal and gastric functions, offering insights into their potential applications in neuroscience and gastroenterology research (Bertrand et al., 1994).

Photocatalytic Degradation Studies

Another application area for related compounds is in the field of environmental science, particularly in the photocatalytic degradation of pollutants. A study on the photocatalytic degradation of acetaminophen, a structurally related compound, under UV light and sunlight irradiation revealed significant degradation efficiency, highlighting the potential use of such compounds in environmental cleanup and pollution control efforts (Jallouli et al., 2017).

Electrochemical Studies

Electrochemical analysis of paracetamol, which shares functional similarities with this compound, has been conducted to improve pharmaceutical formulation analysis. Utilizing carbon nanotubes modified screen-printed electrodes, researchers have developed sensitive and reproducible methods for the quantitative analysis of paracetamol, indicating the broader applicability of related compounds in analytical chemistry and quality control (Fanjul-Bolado et al., 2009).

properties

IUPAC Name

2-[4-(2-phenoxyethylcarbamoylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c18-16(21)12-13-6-8-14(9-7-13)20-17(22)19-10-11-23-15-4-2-1-3-5-15/h1-9H,10-12H2,(H2,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNYFKQWEHJFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NC2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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